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Compound of Interest

Compound Name:
2-Ethylamino-5-methyl-3-

nitropyridine

Cat. No.: B033918 Get Quote

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of

numerous therapeutic agents. The introduction of a nitro group, as seen in 2-Ethylamino-5-
methyl-3-nitropyridine, profoundly alters the electronic landscape of the pyridine ring, creating

a molecule with unique potential. The nitro group acts as a powerful electron-withdrawing group

and a hydrogen bond acceptor, properties that can be strategically exploited to modulate target

binding, membrane permeability, and metabolic stability. Understanding the fundamental

physicochemical properties of such a molecule is not merely an academic exercise; it is the

foundational step in assessing its viability as a drug candidate, guiding formulation

development, and predicting its in vivo behavior.

This guide provides a comprehensive framework for the characterization of 2-Ethylamino-5-
methyl-3-nitropyridine (CAS No. 106690-40-8), intended for researchers and scientists in

drug development. We will delve into its core physicochemical attributes, outlining not just the

properties themselves but also the authoritative, field-proven methodologies required for their

accurate determination.

Chemical Identity and Structure
The unambiguous identification of a compound is the bedrock of all subsequent research. 2-
Ethylamino-5-methyl-3-nitropyridine is a distinct chemical entity with the following identifiers.

IUPAC Name:N-ethyl-5-methyl-3-nitropyridin-2-amine
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CAS Number: 106690-40-8[1][2]

Molecular Formula: C₈H₁₁N₃O₂[1]

Molecular Weight: 181.19 g/mol [1]

The structural arrangement, featuring an ethylamino group at the 2-position, a nitro group at

the 3-position, and a methyl group at the 5-position, dictates its chemical personality.

Caption: Chemical structure of N-ethyl-5-methyl-3-nitropyridin-2-amine.

Core Physicochemical Properties: A Summary
The following table summarizes the critical physicochemical properties of 2-Ethylamino-5-
methyl-3-nitropyridine. It is important to note that while some identifiers are confirmed,

specific experimental values for many properties are not widely published. Therefore, this guide

emphasizes the robust experimental protocols required for their determination.
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Property Value
Significance in Drug
Development

Molecular Weight 181.19 g/mol [1]

Influences diffusion, transport,

and overall size. Generally

aligns with Lipinski's Rule of

Five.

Melting Point (°C) Experimentally Undetermined

Indicates crystal lattice energy

and purity. Affects dissolution

rate and solubility.

Boiling Point (°C) Experimentally Undetermined

Relevant for purification and

stability during manufacturing

processes.

Aqueous Solubility Experimentally Undetermined

Critical for absorption and

bioavailability. Poor solubility is

a major hurdle in development.

LogP (o/w) Experimentally Undetermined

Measures lipophilicity, which

governs membrane

permeability and target

engagement.

pKa Experimentally Undetermined

Determines the ionization state

at physiological pH, impacting

solubility, permeability, and

receptor interaction.

In-Depth Analysis and Experimental Protocols
As a Senior Application Scientist, my directive is not just to present data, but to empower

research teams to generate it reliably. The following sections detail the causality behind key

experimental choices and provide actionable, self-validating protocols.

Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a gatekeeper property. It is governed by a

delicate balance between the energy required to break the compound's crystal lattice and the
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energy released upon its hydration. The presence of a polar nitro group and a hydrogen-bond-

donating amino group suggests potential for aqueous solubility, but the aromatic core and alkyl

substituents introduce lipophilicity. An accurate measurement is therefore non-negotiable. The

gold standard remains the shake-flask method, which measures thermodynamic equilibrium

solubility.

Trustworthiness: The protocol below ensures self-validation by requiring a concentration

measurement at multiple time points to confirm that equilibrium has been reached.

Protocol: Equilibrium Solubility via Shake-Flask Method (OECD Guideline 105)

Preparation: Add an excess amount of solid 2-Ethylamino-5-methyl-3-nitropyridine to a

vial containing a precise volume of pH 7.4 phosphate-buffered saline (PBS). The excess

solid is crucial to ensure saturation.

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath at 25°C or

37°C for 24 hours. This extended period allows the system to reach thermodynamic

equilibrium.

Phase Separation: After 24 hours, cease agitation and allow the suspension to settle.

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all

undissolved solid.

Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Validation: Repeat the equilibration with a fresh sample for 48 hours. If the measured

concentration is consistent with the 24-hour measurement, equilibrium has been confirmed.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Assessment
Expertise & Experience: Lipophilicity, the affinity of a molecule for a non-polar environment, is a

primary driver of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology)

properties.[3] For an ionizable molecule like 2-Ethylamino-5-methyl-3-nitropyridine, it is
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crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD

(the distribution coefficient at a specific pH, accounting for all ionic species). The pyridine

nitrogen and the exocyclic amino group are basic centers that will be protonated at lower pH

values, drastically reducing lipophilicity.

Trustworthiness: The reverse-phase HPLC method provides a rapid and reliable measure of

lipophilicity that correlates well with the traditional shake-flask method. It is self-validating

through the use of a calibration curve with known standards.

Protocol: LogP Determination by RP-HPLC

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase will be a

gradient of an aqueous buffer (e.g., pH 7.4 PBS) and an organic solvent (e.g., acetonitrile or

methanol).

Calibration: Prepare a series of standard compounds with known LogP values that bracket

the expected LogP of the test compound. Inject each standard and record its retention time

(tᵣ).

Calibration Curve: Plot the known LogP values of the standards against their retention times.

The resulting linear relationship serves as the calibration curve.

Sample Analysis: Dissolve 2-Ethylamino-5-methyl-3-nitropyridine in the mobile phase and

inject it into the HPLC system under the same conditions used for the standards. Record its

retention time.

LogP Calculation: Interpolate the retention time of the test compound onto the calibration

curve to determine its LogP value.

Ionization Constant (pKa) Determination
Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH.

This is paramount for drug development, as the charge state influences solubility, membrane

passage, and binding to the target protein. 2-Ethylamino-5-methyl-3-nitropyridine has two

potential basic centers: the pyridine ring nitrogen and the exocyclic ethylamino nitrogen. The

electron-withdrawing nitro group will significantly lower the basicity of both nitrogens compared
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to a simple aminopyridine. Potentiometric titration is a direct and highly accurate method for

determining pKa.

Trustworthiness: This protocol is self-validating. The generation of a complete titration curve

and its analysis with specialized software allows for a precise calculation of the inflection point,

which corresponds to the pKa.

Protocol: pKa Determination by Potentiometric Titration

Sample Preparation: Accurately weigh and dissolve a sample of 2-Ethylamino-5-methyl-3-
nitropyridine in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of

known concentration (e.g., 1 mM).

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH

electrode to monitor the pH.

Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a

low pH (e.g., pH 2) to ensure all basic groups are fully protonated.

Basification Titration: Titrate the acidified solution with a standardized, carbonate-free strong

base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each

addition. Continue until a high pH (e.g., pH 12) is reached.

Data Analysis: Plot the pH versus the volume of base added. The pKa value(s) can be

determined from the midpoint(s) of the buffer region(s) in the titration curve. Specialized

software can be used to calculate the pKa by fitting the curve to the Henderson-Hasselbalch

equation.

Proposed Synthesis and Spectroscopic
Confirmation
A plausible synthetic route for 2-Ethylamino-5-methyl-3-nitropyridine would likely involve the

nitration of a suitable precursor. Based on literature methods for similar compounds, a potential

pathway is the nitration of 2-ethylamino-5-methylpyridine.[4][5]

Caption: Proposed Synthetic and Characterization Workflow.
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Spectroscopic Characterization:

¹H NMR: The spectrum should show distinct signals for the ethyl group (a triplet and a

quartet), the methyl group (a singlet), and two aromatic protons on the pyridine ring (two

singlets or doublets). The chemical shifts will be influenced by the electronic effects of the

amino and nitro groups.

¹³C NMR: Eight distinct carbon signals are expected, corresponding to the five carbons of the

pyridine ring, the two carbons of the ethyl group, and the single methyl carbon.

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 182.09,

confirming the molecular weight.

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching from the amino

group (~3300-3500 cm⁻¹), C-H stretches from the alkyl groups (~2850-3000 cm⁻¹), and

strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-

1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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